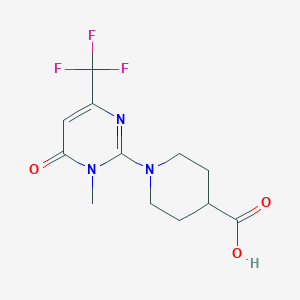![molecular formula C11H13N3O2 B11790189 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Applications De Recherche Scientifique
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- Pyrido[2,3-b]pyrazine
- 1H-pyrazolo[3,4-b]pyridine
- Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2′-pyrroles]
Uniqueness: 3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific structural features and the presence of the hydroxy and isobutyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-4H-pyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-8-4-3-5-12-9(8)13-10(15)11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,15) |
Clé InChI |
QLXSCLVFSXGBIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=C(NC(=O)C1=O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





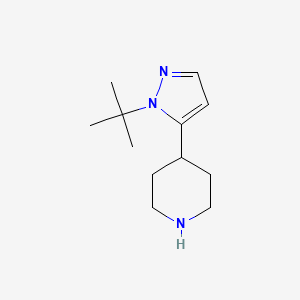
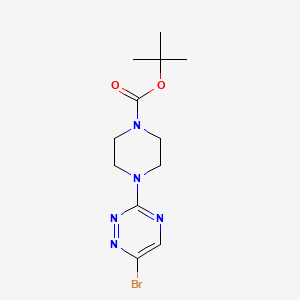

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)
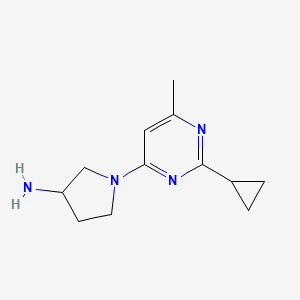

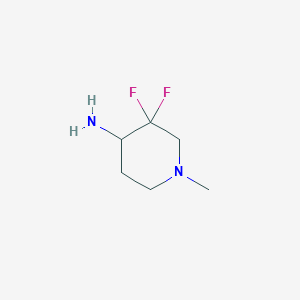
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
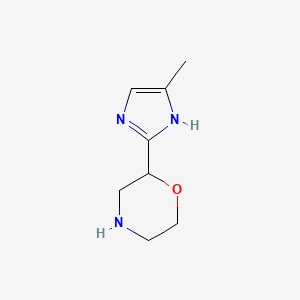
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)
